(4-Tert-butylpyrimidin-2-YL)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Tert-butylpyrimidin-2-YL)methanamine hydrochloride is a synthetic compound with a molecular formula of C9H15N3·HCl. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is often used as an intermediate in pharmaceutical synthesis and other chemical research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Tert-butylpyrimidin-2-YL)methanamine hydrochloride typically involves the reaction of 4-tert-butylpyrimidine with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to the desired amine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
(4-Tert-butylpyrimidin-2-YL)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Pyrimidine N-oxides.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
(4-Tert-butylpyrimidin-2-YL)methanamine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Tert-butylpyrimidin-2-YL)methanamine hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary but often include modulation of signaling pathways and inhibition of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
- (4-tert-butylpyridin-2-yl)methanamine dihydrochloride
- 4-Pyrimidine methanamine (hydrochloride)
- (4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochloride
Uniqueness
(4-Tert-butylpyrimidin-2-YL)methanamine hydrochloride is unique due to its specific tert-butyl substitution on the pyrimidine ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other similar compounds, making it valuable for specific research and industrial applications .
Properties
CAS No. |
1196152-32-5 |
---|---|
Molecular Formula |
C9H16ClN3 |
Molecular Weight |
201.70 g/mol |
IUPAC Name |
(4-tert-butylpyrimidin-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C9H15N3.ClH/c1-9(2,3)7-4-5-11-8(6-10)12-7;/h4-5H,6,10H2,1-3H3;1H |
InChI Key |
WAXBTKYHEZFDEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC(=NC=C1)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.